2-Tetradecynol

Description

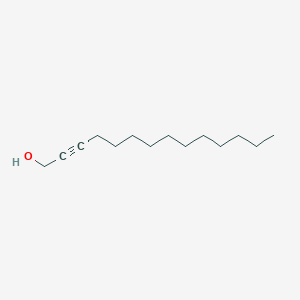

Structure

3D Structure

Properties

IUPAC Name |

tetradec-2-yn-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h15H,2-11,14H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAHLRPQGNFWAQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC#CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70450093 | |

| Record name | 2-Tetradecynol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70450093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51309-22-9 | |

| Record name | 2-Tetradecynol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70450093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Tetradecynol and Its Structural Analogues

Classical and Contemporary Approaches to Alkynol Synthesis

The formation of the carbon skeleton and the introduction of the hydroxyl group are the key transformations in the synthesis of 2-tetradecynol. These can be achieved through various strategies, including carbon-carbon bond formation and functional group interconversions.

Carbon-Carbon Bond Formation Strategies (e.g., involving lithium acetylides and alkyl halides)

A primary and widely employed method for constructing the carbon framework of this compound involves the reaction of a lithium acetylide with an appropriate alkyl halide. This reaction is a classic example of a carbon-carbon bond-forming reaction, specifically a nucleophilic substitution (SN2) reaction. masterorganicchemistry.com

The general process begins with the deprotonation of a terminal alkyne using a strong base, such as an organolithium reagent (e.g., n-butyllithium) or sodium amide (NaNH₂), to generate a highly nucleophilic acetylide anion. fiveable.me For the synthesis of a 2-alkynol like this compound, a suitable starting alkyne would be a short-chain terminal alkyne. The resulting lithium acetylide is then reacted with a long-chain alkyl halide. masterorganicchemistry.comrug.nl

The choice of the alkyl halide is critical for the success of the reaction. Primary alkyl halides are the most suitable electrophiles for this SN2 reaction due to minimal steric hindrance. fiveable.me Secondary alkyl halides react more slowly and may lead to elimination byproducts, while tertiary alkyl halides are generally unsuitable. masterorganicchemistry.comfiveable.me

Table 1: Key Reagents in Acetylide Alkylation

| Reagent Type | Examples | Role in Synthesis |

| Strong Base | n-Butyllithium (n-BuLi), Sodium Amide (NaNH₂) | Deprotonates the terminal alkyne to form the acetylide anion. |

| Alkyl Halide | 1-Bromododecane | Provides the carbon chain that attaches to the alkyne. |

| Solvent | Tetrahydrofuran (THF), Diethyl ether | Provides a medium for the reaction to occur. |

This method offers a straightforward and versatile route to a wide range of internal alkynes, which can then be further functionalized to produce the desired alkynol.

Functional Group Interconversion in this compound Synthesis

Functional group interconversion (FGI) is a fundamental strategy in organic synthesis that involves the conversion of one functional group into another. researchgate.netslideshare.net In the context of this compound synthesis, after the carbon skeleton has been assembled, FGI is often employed to introduce the hydroxyl group at the desired position.

One common approach involves the oxidation of an alkene precursor. For instance, an alkene with the same carbon skeleton as this compound can be synthesized and then selectively oxidized to an epoxide, followed by ring-opening to yield a diol. Subsequent selective manipulation of the diol can lead to the desired alkynol.

Alternatively, a carbonyl group can be a precursor to the alcohol functionality. fiveable.me For example, a ketone with the triple bond in the desired position can be reduced to the corresponding secondary alcohol. solubilityofthings.com A variety of reducing agents can be employed for this transformation, with the choice depending on the presence of other functional groups in the molecule. fiveable.me Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). solubilityofthings.com

Another powerful FGI strategy is the addition of an acetylide to a carbonyl compound, a reaction known as alkynylation. wikipedia.org This directly forms a propargylic alcohol, which is a key structural motif. In this approach, a terminal alkyne is deprotonated to form an acetylide, which then acts as a nucleophile and attacks an aldehyde or ketone. wikipedia.org This method is highly efficient for creating the C-C and C-O bonds simultaneously.

Stereoselective and Chemo-selective Synthesis of this compound

As interest in the biological activity and material properties of specific stereoisomers of chiral molecules grows, the development of stereoselective and chemoselective synthetic methods has become increasingly important.

Enantioselective Routes to Chiral Acetylenic Alcohols

Many synthetic routes to acetylenic alcohols produce a racemic mixture of enantiomers. However, methods for the enantioselective synthesis of chiral acetylenic alcohols have been developed, often employing chiral catalysts or auxiliaries. mdpi.com

One prominent strategy is the asymmetric addition of terminal alkynes to aldehydes, catalyzed by a chiral metal complex. organic-chemistry.org For example, chiral ligands coordinated to zinc, titanium, or other metals can create a chiral environment around the reacting species, leading to the preferential formation of one enantiomer of the propargylic alcohol. organic-chemistry.orgcyberleninka.ru The choice of ligand and metal is crucial for achieving high enantioselectivity.

Another approach is the kinetic resolution of a racemic mixture of the alcohol. This can be achieved using enzymes, such as lipases, which selectively acylate one enantiomer, allowing for the separation of the acylated and unreacted enantiomers.

Process Optimization and Green Chemistry Considerations in this compound Production

In recent years, there has been a significant shift towards developing more sustainable and environmentally friendly chemical processes. pnas.org The principles of green chemistry aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. pnas.orgnih.gov

In the context of this compound synthesis, green chemistry considerations can be applied at various stages. This includes the use of less toxic solvents, the development of catalytic reactions that replace stoichiometric reagents, and the design of processes that are more atom-economical. rsc.org For example, catalytic methods for C-H activation and functionalization are being explored as alternatives to traditional methods that require pre-functionalized starting materials. cdnsciencepub.com

Reactivity and Mechanistic Investigations of 2 Tetradecynol

Chemical Transformations of the Alkyne Moiety

The presence of a carbon-carbon triple bond in 2-tetradecynol allows for a variety of addition reactions, providing pathways to synthesize a range of saturated and unsaturated long-chain alcohols.

The triple bond of this compound can be fully or partially reduced to yield the corresponding alkanol or alkene derivatives. Catalytic hydrogenation is a common method for the complete reduction of aldehydes and ketones to alcohols. libretexts.org The process involves the addition of hydrogen (H₂) across the triple bond in the presence of a metal catalyst. libretexts.orgresearchgate.net This reaction is a type of addition and reduction reaction. libretexts.org For alkynes, this process typically leads to the corresponding alkane.

The selective reduction of alkynes to alkenes is a synthetically useful transformation. The stereochemical outcome of the reduction, yielding either the cis-(Z) or trans-(E) alkene, can be controlled by the choice of catalyst and reaction conditions. For instance, stereoselective hydrogenation is a key step in the synthesis of certain dienoic acids. tandfonline.com

To (Z)-Alkenols: The partial hydrogenation of an alkyne to a cis-alkene is commonly achieved using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline) or nickel boride (P-2 Ni). tandfonline.com These catalysts reduce the activity of the metal catalyst, preventing over-reduction to the alkane.

To (E)-Alkenols: The reduction of alkynes to trans-alkenes is typically accomplished using a dissolving metal reduction, such as sodium or lithium metal in liquid ammonia (B1221849) or a primary amine at low temperatures.

To Alkanols: Complete reduction of the alkyne to an alkane, in this case, 2-tetradecanol (B1204251), can be achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum dioxide (PtO₂) under a hydrogen atmosphere. mdpi.com 2-Tetradecanol is a fatty alcohol where tetradecane (B157292) is substituted by a hydroxy group at the second position. ebi.ac.uk

Table 1: Catalytic Hydrogenation and Selective Reduction of this compound

| Product | Reagents and Conditions | Stereochemistry |

|---|---|---|

| (Z)-2-Tetradecenol | H₂, Lindlar's Catalyst or P-2 Ni | cis |

| (E)-2-Tetradecenol | Na or Li in liquid NH₃ | trans |

| 2-Tetradecanol | H₂, Pd/C or PtO₂ | N/A |

The terminal alkyne proton of a suitable precursor can be removed by a strong base to form an acetylide anion, which can then act as a nucleophile in reactions with alkyl halides to form internal alkynes like this compound. Further functionalization at the acetylenic carbon of this compound itself is less common but can be envisioned through specific synthetic routes. More generally, α-alkylation and α-arylation are important methods for creating C-C bonds at the α-carbon of carbonyl compounds. rsc.org

Cycloaddition reactions involve the combination of two or more unsaturated molecules to form a cyclic adduct, with a net reduction in bond multiplicity. wikipedia.org The alkyne functionality in this compound makes it a potential substrate for various cycloaddition reactions, including [2+2+2] and [4+2] cycloadditions. uwindsor.casemanticscholar.orgpsu.edu These reactions are powerful tools for the synthesis of complex cyclic molecules. uwindsor.capsu.edu

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient and regioselective reaction that forms 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.orgthermofisher.com This reaction is known for its high yield, broad scope, and simple reaction conditions, often proceeding in benign or easily removable solvents. organic-chemistry.org While the classic Huisgen 1,3-dipolar cycloaddition requires high temperatures and can produce a mixture of regioisomers, the copper-catalyzed version is significantly faster and highly specific. organic-chemistry.org this compound, as an alkyne, has the potential to participate in such click chemistry reactions with azide-containing molecules, enabling its conjugation to other molecules or its incorporation into larger, more complex structures. nacalai.comprecisepeg.comiris-biotech.de The reaction is tolerant of a wide range of functional groups, making it suitable for applications in materials science and bioconjugation. organic-chemistry.orgiris-biotech.de

Table 2: Potential Cycloaddition Reactions of this compound

| Reaction Type | Reactant Partner | Product Type |

|---|---|---|

| [3+2] Cycloaddition (Click Chemistry) | Organic Azide | 1,2,3-Triazole |

| [4+2] Cycloaddition (Diels-Alder) | Conjugated Diene | Substituted Cyclohexadiene |

| [2+2] Cycloaddition | Alkene | Substituted Cyclobutene |

Reactions of the Hydroxyl Group

The hydroxyl group of this compound can undergo reactions typical of alcohols, such as esterification, etherification, oxidation, and substitution.

Esterification: this compound can react with carboxylic acids or their derivatives (such as acid chlorides or anhydrides) to form esters. geeksforgeeks.orgsavemyexams.comlibretexts.org This reaction, known as esterification, is often catalyzed by an acid, such as sulfuric acid. geeksforgeeks.orgsavemyexams.com The Fischer esterification is a common method involving the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. cerritos.edu Another mild method is the Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. wikipedia.org These reactions are useful for synthesizing a variety of esters with potential applications, for instance, in the formation of trehalose (B1683222) fatty acid esters. google.com

Etherification: The hydroxyl group of this compound can also be converted into an ether. This can be achieved through various methods, such as the Williamson ether synthesis, which involves the deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide.

Table 3: Esterification and Etherification of this compound

| Reaction Type | Reagents | Product |

|---|---|---|

| Fischer Esterification | Carboxylic Acid, Acid Catalyst (e.g., H₂SO₄) | Ester |

| Steglich Esterification | Carboxylic Acid, DCC, DMAP | Ester |

| Williamson Ether Synthesis | Base (e.g., NaH), Alkyl Halide | Ether |

Oxidation: The secondary hydroxyl group of this compound can be oxidized to a ketone, yielding 2-tetradecyn-4-one. Common oxidizing agents for converting secondary alcohols to ketones include chromium-based reagents (e.g., pyridinium (B92312) chlorochromate, PCC) and Swern or Dess-Martin periodinane oxidation. An indirect electrooxidation method using a double mediatory system has also been developed for the oxidation of alcohols. mdma.ch In some biological systems, secondary alcohols like 2-tetradecanol can be oxidized to the corresponding ketone. ebi.ac.uk

Substitution: The hydroxyl group is a poor leaving group, so its direct substitution is difficult. libretexts.orglibretexts.org To facilitate substitution, the hydroxyl group must first be converted into a better leaving group. libretexts.orglibretexts.org This can be achieved by protonation in the presence of a strong acid, allowing for substitution by the conjugate base of the acid (e.g., Cl⁻, Br⁻). libretexts.org Alternatively, the hydroxyl group can be converted into a sulfonate ester (e.g., tosylate or mesylate), which is an excellent leaving group and can be readily displaced by a wide range of nucleophiles. libretexts.org

Table 4: Oxidation and Substitution of this compound

| Reaction Type | Reagents | Product |

|---|---|---|

| Oxidation | PCC, Swern, or Dess-Martin Oxidation | 2-Tetradecyn-4-one |

| Substitution (via tosylate) | 1. TsCl, Pyridine; 2. Nucleophile (Nu⁻) | 2-Tetradecynyl-Nu |

| Substitution (with HBr) | HBr | 2-Bromo-tetradecyne |

Mechanistic Studies of this compound Reactions

Elucidation of Reaction Pathways and Transition States

Currently, there is a lack of specific studies in the searched scientific literature that elucidate the detailed reaction pathways and transition states for reactions involving this compound. Mechanistic investigations for analogous, shorter-chain or structurally related alkynols can provide a general framework for predicting potential reactive routes. For instance, metal-catalyzed reactions, such as coupling or cycloisomerization, would likely proceed through intermediates where the alkyne and hydroxyl functionalities are coordinated to the metal center. The precise nature of these intermediates and the transition states connecting them would be influenced by the long alkyl chain of this compound, potentially affecting steric hindrance and solubility. However, without dedicated computational or experimental studies for this compound, any description of its specific transition state geometries and reaction coordinates would be conjectural.

Kinetic and Thermodynamic Analyses

Similarly, a comprehensive kinetic and thermodynamic analysis of reactions involving this compound is not readily found in the available literature. Such analyses would require experimental determination of reaction rates under various conditions to establish rate laws and activation parameters (e.g., activation energy, pre-exponential factor). Thermodynamic data, including enthalpy, entropy, and Gibbs free energy changes for its reactions, would also need to be determined through methods like calorimetry or computational chemistry.

Due to the absence of specific data, the creation of interactive data tables for the kinetic and thermodynamic parameters of this compound reactions is not feasible at this time. Further experimental and computational research is required to fully characterize the mechanistic details of this compound's reactivity.

Computational and Theoretical Chemistry Studies of 2 Tetradecynol Systems

Computational Insights into Reaction Mechanisms and Catalysis

One area of significant interest is the catalytic hydroamidation of terminal alkynes, a process that can be modeled to understand the stereoselective synthesis of enamides. rsc.org For instance, DFT calculations have been successfully employed to explain the inversion of stereoselectivity observed when using different phosphine (B1218219) ligands in ruthenium-catalyzed hydroamidation. rsc.org By modeling the reaction of a terminal alkyne with pyrrolidinone, researchers have identified a catalytic cycle involving oxidative addition, alkyne coordination, alkyne insertion, vinyl-vinylidene rearrangement, nucleophilic transfer, and reductive elimination. rsc.org The stereochemical outcome is determined during the nucleophilic transfer step, and computational models can predict which isomer, E or Z, will be favored based on the steric and electronic properties of the catalyst's ligands. rsc.org

Another important reaction for terminal alkynes is dimerization. DFT studies on the dimerization of terminal alkynes catalyzed by heterobimetallic complexes, such as a Zr/Co system, have elucidated the reaction mechanism and the origins of stereoselectivity. acs.org These calculations can help to distinguish between different possible pathways, such as inner-sphere and outer-sphere mechanisms, and to identify the rate-determining steps. acs.org For example, in the dimerization of substituted terminal alkynes, the mechanism was found to involve THF dissociation and coordination of the first alkyne, ligand migration and C-H activation, N₂ dissociation and insertion of the second alkyne, and finally, reductive elimination. acs.org The stereoselectivity between E/Z-isomers and gem-isomers is determined by the mode of C-C coupling between the two alkyne molecules. acs.org

The Sonogashira cross-coupling reaction, a fundamental C-C bond-forming reaction for terminal alkynes, has also been a subject of extensive computational investigation. DFT calculations have been used to model the copper-free Sonogashira reaction, elucidating the roles of the palladium catalyst and the base. acs.org These studies have detailed the elementary steps of the reaction, including oxidative addition, cis-trans isomerization, deprotonation, and reductive elimination. acs.org Computational models can also shed light on the influence of solvents and ligands on the reaction mechanism and efficiency. nih.gov

The following interactive table summarizes key findings from computational studies on reactions analogous to those that 2-tetradecynol could undergo.

| Reaction Type | Catalyst System (Example) | Key Computational Insights | Predicted Outcome for Analogous Systems |

| Hydroamidation | Ruthenium with phosphine ligands | Elucidation of stereoselectivity based on ligand sterics during nucleophilic transfer. rsc.org | Formation of E or Z enamides depending on the ligand. rsc.org |

| Dimerization | Zr/Co heterobimetallic complex | Determination of an inner-sphere mechanism and identification of the stereochemistry-determining step. acs.org | Selective formation of E/Z- or gem-isomers. acs.org |

| Sonogashira Coupling | Palladium with a phosphine ligand (copper-free) | Modeling of the full catalytic cycle and identification of the catalytically active species. acs.org | Formation of the cross-coupled product. |

Machine Learning Approaches in this compound Research

Machine learning (ML) is emerging as a transformative tool in chemical research, with the potential to significantly accelerate the discovery and optimization of chemical reactions and molecules. While specific ML models for this compound are not yet developed, the methodologies are broadly applicable to predict its properties and reactivity.

One of the primary applications of ML in chemistry is the prediction of reaction outcomes. By training on large datasets of known chemical reactions, ML models can learn to predict the major product of a given set of reactants and reagents. acs.orgnips.cc These models often combine reaction templates with machine learning algorithms to generate and rank plausible products. acs.org For a molecule like this compound, such models could predict the products of its reactions with various reagents, potentially identifying novel transformations.

Furthermore, ML can be used to predict reaction yields, a critical factor in the practical application of chemical synthesis. rjptonline.orgunibe.ch By analyzing features of the reactants, catalysts, and reaction conditions, ML models can be trained to forecast the yield of a reaction with a certain degree of accuracy. This can guide experimental efforts by identifying conditions that are likely to lead to higher yields, thereby saving time and resources.

Another promising area is the use of ML for interpreting complex reaction mechanisms. By analyzing large datasets from high-throughput experiments or computational simulations, ML can help identify key descriptors that correlate with catalytic activity and selectivity. nih.gov This can provide insights that are not immediately obvious from traditional analysis. For instance, in the context of the Sonogashira reaction, descriptor modeling has been used to correlate the activation enthalpies with the electronic properties of the reactants. nih.gov

The development of ML models in chemistry often involves the following steps, which would be applicable to the study of this compound:

Data Collection: Gathering a large and diverse dataset of reactions involving terminal alkynes or long-chain alcohols from literature, patents, and experimental databases.

Featurization: Representing the molecules and reactions in a machine-readable format. This can include molecular fingerprints, graph-based representations, or calculated quantum chemical descriptors.

Model Training: Using various ML algorithms, such as neural networks or gradient boosting, to learn the relationship between the input features and the desired output (e.g., reaction product, yield). rjptonline.orgcam.ac.uk

Model Validation and Application: Testing the model's predictive power on unseen data and then using it to predict the behavior of new systems, such as those involving this compound.

The following table outlines potential applications of machine learning in the study of this compound.

| Machine Learning Application | Input Data | Potential Output/Insight for this compound |

| Reaction Outcome Prediction | Reactants (this compound and other reagents), reaction conditions. | Prediction of major and minor products for various transformations. |

| Yield Prediction | Reactants, catalyst, solvent, temperature, time. | Estimation of reaction yields to optimize synthetic routes. |

| Catalyst Design | Properties of different catalysts and their performance in alkyne reactions. | Identification of promising catalysts for specific reactions of this compound. |

| Property Prediction | Molecular structure of this compound. | Prediction of physical, chemical, and biological properties. |

2 Tetradecynol in Specialized Organic Synthesis and Chemical Sciences

Building Block for Complex Architectures

The structural features of 2-tetradecynol, particularly its internal alkyne and terminal hydroxyl group, render it an effective synthon for constructing intricate organic molecules. Its utility spans the creation of biologically active compounds, including insect pheromones, and contributes to the synthesis of various natural products.

Synthesis of Alkenyl and Alkyl Derivatives for Bioactive Compounds (e.g., pheromones)

Alkynols, including this compound, are pivotal intermediates in the stereoselective synthesis of insect sex pheromones and other bioactive compounds. The alkyne functionality can be selectively reduced to form alkenes (alkenyl derivatives) with controlled cis (Z) or trans (E) geometry, or further hydrogenated to saturated alkanes (alkyl derivatives). These transformations are critical, as the precise stereochemistry and chain length of pheromones significantly influence their biological activity and efficacy in pest control strategies.

For instance, partial reduction of alkynols using catalytic hydrogenation with poisoned catalysts like Lindlar's catalyst can yield Z-alkenols thieme-connect.comnih.gov. Alternatively, dissolving metal reductions (e.g., using sodium in liquid ammonia) can produce E-alkenols thieme-connect.com. These alkenyl alcohols can then be further functionalized, for example, by acetylation, to yield pheromone components such as tetradecenyl acetates, which are known sex pheromones for various insect species researchgate.net. The ability to precisely control the double bond geometry is paramount in pheromone synthesis, where even minor isomeric impurities can drastically reduce biological activity. While specific literature directly detailing the use of this compound in pheromone synthesis is less prevalent than for terminal alkynols, its structure positions it as a viable precursor for various C14-based pheromone analogs through established alkynol reduction methodologies.

| Reaction Type | Alkynol Precursor | Resulting Functional Group | Relevant Application |

| Partial Reduction (e.g., Lindlar) | R-C≡C-CH₂OH | R-CH=CH-CH₂OH (Z-alkenol) | Synthesis of insect sex pheromones |

| Dissolving Metal Reduction (e.g., Na/NH₃) | R-C≡C-CH₂OH | R-CH₂-CH₂-CH₂OH (E-alkenol) | Synthesis of insect sex pheromones |

| Complete Hydrogenation | R-C≡C-CH₂OH | R-CH₂-CH₂-CH₂OH (Alkanol) | Synthesis of saturated alcohol derivatives |

Precursor in Natural Product Synthesis

Acetylenic alcohols are recognized as valuable synthons in the total synthesis of complex natural products tandfonline.com. The internal alkyne in this compound offers a site for various carbon-carbon bond-forming reactions, such as Sonogashira coupling or cycloaddition reactions, which are frequently employed in natural product synthesis. The hydroxyl group can also be readily transformed into other functional groups or used as a handle for further elaboration.

While direct citations for this compound's use in specific natural product syntheses are not extensively detailed in the provided search results, the general utility of alkynols in constructing complex carbon frameworks is well-established nih.govaubelabunc.comsioc-journal.cn. The fourteen-carbon chain length is common in many naturally occurring lipids, fatty acids, and macrolides, suggesting that this compound could serve as a starting material or intermediate for such compounds. For example, transformations involving the alkyne could lead to cyclic structures or polyunsaturated systems often found in natural products.

Development of Advanced Materials Precursors (e.g., specialized lubricants and polymers)

The chemical structure of this compound makes it a potential precursor for advanced materials, including specialized polymers and lubricant additives. The long hydrocarbon chain contributes to lipophilicity and can influence material properties like viscosity and solubility, while the alkyne and hydroxyl groups offer sites for polymerization or functionalization.

Alkynes are increasingly utilized as monomers in the synthesis of conjugated polymers, which exhibit unique optoelectronic properties applicable in organic electronics oup.commdpi.comacs.org. While much research focuses on terminal alkynes or diynes for linear conjugated polymers, internal alkynes can also be incorporated into polymer backbones through various polymerization techniques, potentially leading to polymers with distinct structural features and properties. The hydroxyl group on this compound could also be utilized for grafting onto polymer chains or surfaces, or for the synthesis of polyesters and polyethers.

In the realm of lubricants, alkynes and their derivatives can function as additives that enhance performance. While direct use of this compound as a lubricant additive is not explicitly detailed, related compounds and functional groups are noted. For instance, long-chain alcohols and alkynes are explored for their potential to modify surface properties, improve thermal stability, and act as friction modifiers or anti-wear agents reading.ac.ukdlut.edu.cnresearchgate.netresearchgate.net. The hydroxyl group on this compound could be esterified or etherified to create novel lubricant additives with tailored properties, leveraging the long alkyl chain for solubility and film formation.

| Material Type | Potential Role of this compound/Derivatives | Key Functional Group Involved | Example Application |

| Polymers | Monomer / Co-monomer | Alkyne triple bond | Conjugated polymers, functional polymers |

| Polymers | Functionalizing agent / Grafting unit | Hydroxyl group | Surface modification, specialty polymers |

| Lubricants | Precursor for additives | Long hydrocarbon chain, Hydroxyl group | Friction modifiers, anti-wear agents |

Applications as Chemical Probes for Reaction Discovery

Chemical probes are indispensable tools in chemical biology and drug discovery, used to investigate biological pathways and validate molecular targets rjeid.compromega.denih.govresearchgate.netrsc.org. While the primary focus of chemical probes is often biological systems, the principles of using well-defined molecules to study chemical processes can extend to reaction discovery.

While specific applications of this compound as a chemical probe for reaction discovery are not prominently featured in the provided search results, its structure offers potential. The internal alkyne is a reactive functional group that can undergo a variety of transformations, including metal-catalyzed additions, cycloadditions, and oxidations. Researchers might employ this compound as a model substrate to test new catalytic systems or reaction conditions for alkyne transformations. Its predictable reactivity, stemming from the internal alkyne and the neighboring hydroxyl group, could make it useful for studying reaction mechanisms, optimizing yields, or exploring regioselectivity and stereoselectivity in novel synthetic methodologies. The hydroxyl group also provides a handle for attaching reporter groups or solid supports, facilitating mechanistic studies or product isolation.

Compound Names Mentioned:

(E10)-tetradecenyl acetate (B1210297)

(Z10)-tetradecenyl acetate

Alkanols

Alkenes

Alkenols

Alkenyl derivatives

Alkyl derivatives

Alkyl methacrylates

Allenes

Aromatic compounds

Aryl halides

Aryl-ethynylene polymers

Azides

Benzene

Bispyrrolidinone

Carposina niponensis Walsingham

Cephalosporin

Cycloalkynes

Dienes

Dithiols

Douglas fir tussock moth

Enynes

Ethenolysis products

Fatty alcohols

Grignard reagents

Hydrocarbons

Iso-octane (2,2,4-trimethylpentane)

Isocyanates

Isocyanides

Lepidoptera

Lindlar catalyst

Lithium tetrahydroaluminate

Lubricant additives

Methyl vinyl polysiloxane

Mogolides A and B

Monosubstituted alkynes

Nectriapyrone

Nitriles

Olefin metathesis

Olefins

Orgyia pseudotsugata

Peach fruit moth

Phenylalanine

Poly(aryleneethynylene)s (PAEs)

Poly(tetraphenylethene) (PTPE)

Polyacetylene

Polyalkynes

Polyarylenes

Polycyclotrimerization products

Polyolefins

Polytriazoles

Procridinae

Propylene group

Psychotriadine

Rapamycin

Ruthenium methylidene

Saturated hydrocarbons

Schiff bases

Silane

Silole-ethyne-type polymers

Silicone graft copolymers

Small molecule drugs

Spinsoyn A

Tetracyclines

Tetradec-2-ynoic acid

Tetradecenyl acetate

Tetradecynol

Tetrahydrofuran (THF)

Toluene

Trithiocarbonate CTA

Tritium

Unsaturated hydrocarbons

Vinyl groups

Wittig reaction products

Xanthanolides

Xanthatin

ZDDP

Analytical Chemistry Methodologies for 2 Tetradecynol in Research Matrices

Chromatographic Separations for Isolation and Quantification

Chromatography plays a pivotal role in separating 2-Tetradecynol from complex matrices and in quantifying its presence. Both Gas Chromatography (GC) and Liquid Chromatography (LC) are widely applicable, with method development tailored to the compound's physicochemical properties.

Gas Chromatography (GC) Method Development

Gas Chromatography is a powerful technique for the separation and quantification of volatile and semi-volatile organic compounds. This compound, being a long-chain alcohol with a triple bond, possesses moderate volatility and can be analyzed by GC, provided suitable conditions are employed to prevent thermal degradation or adsorption.

Method development for this compound via GC typically involves optimizing several parameters:

Column Selection: Capillary columns with stationary phases of varying polarity are suitable. Non-polar phases, such as those based on polydimethylsiloxane (B3030410) (e.g., DB-1, HP-5), are often effective for separating hydrocarbons and their derivatives based on boiling point. Mid-polarity phases (e.g., DB-1701, HP-50+) can offer enhanced selectivity for compounds with functional groups like hydroxyls and alkynes. The choice depends on the complexity of the matrix and potential co-eluting compounds.

Temperature Program: A temperature gradient is usually required to elute this compound efficiently. An initial isothermal hold at a lower temperature (e.g., 50-80°C) can allow for solvent peak elution, followed by a ramp to a higher temperature (e.g., 250-300°C) to ensure complete elution of the analyte. The ramp rate influences resolution and analysis time.

Carrier Gas: Helium (He) is the most common carrier gas, offering optimal efficiency. Nitrogen (N2) can also be used but may result in slightly lower plate counts at higher flow rates.

Injection Technique: Splitless injection is often preferred for trace analysis to maximize analyte transfer to the column. For samples with higher concentrations, a split injection can prevent column overload. Injector temperature should be optimized to ensure rapid vaporization without thermal degradation of the analyte.

Detection: Flame Ionization Detection (FID) is a universal detector for organic compounds and is highly sensitive to hydrocarbons and alcohols, making it suitable for quantification. Mass Spectrometry (MS) detection, discussed further in Section 7.2, provides both quantitative data and structural information.

Table 1: Typical GC Parameters for Long-Chain Alkynol Analysis

| Parameter | Typical Setting / Example | Notes |

| Column | DB-5ms (5% Phenyl Methylpolysiloxane), 30m x 0.25mm x 0.25µm | Non-polar phase, suitable for general hydrocarbon analysis. |

| Carrier Gas | Helium (He) | Constant flow mode, e.g., 1.0 mL/min. |

| Injector Temp. | 250 °C | Optimized for analyte volatility and stability. |

| Oven Program | 50 °C (2 min) → 10 °C/min → 280 °C (10 min) | Adjust ramp rate and final temperature based on analyte boiling point. |

| Detector Temp. | 280 °C | Standard for FID or MS interface. |

| Detector Type | FID | High sensitivity for hydrocarbons and alcohols. |

| Injection Volume | 1 µL | Splitless injection for trace analysis. |

Liquid Chromatography (LC) Method Development

Liquid Chromatography, particularly High-Performance Liquid Chromatography (HPLC), is well-suited for compounds that may not be sufficiently volatile or thermally stable for GC, or when analyzing complex mixtures where selectivity is paramount. Reversed-phase HPLC (RP-HPLC) is a common approach for analyzing long-chain alcohols.

Method development for this compound in RP-HPLC typically involves:

Stationary Phase: C18 (octadecylsilane) bonded silica (B1680970) is the most widely used stationary phase for RP-HPLC due to its hydrophobicity, which allows for effective retention of non-polar and moderately polar analytes. Other phases like C8 or phenyl phases might also be explored for alternative selectivity.

Mobile Phase: A gradient elution system is often necessary to effectively separate compounds with a range of polarities. Mixtures of water with organic modifiers such as methanol (B129727) (MeOH) or acetonitrile (B52724) (ACN) are standard. For this compound, a mobile phase starting with a higher percentage of water (e.g., 20-30% organic modifier) and gradually increasing the organic modifier concentration (e.g., to 80-100% organic modifier) can provide good separation. The presence of additives like ammonium (B1175870) formate (B1220265) or acetate (B1210297) may be used to improve peak shape and MS compatibility if LC-MS is employed.

Detection: As this compound lacks a strong chromophore, UV-Vis detection at low wavelengths (e.g., 200-210 nm) might detect the pi-electrons of the triple bond, but sensitivity can be limited. More appropriate detectors for such compounds include Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD), which respond to non-volatile analytes independent of their chromophoric properties. Mass Spectrometry (MS) is also an excellent detector for LC, providing both quantification and structural information.

Table 2: Typical LC Parameters for Long-Chain Alkynol Analysis

| Parameter | Typical Setting / Example | Notes |

| Column | C18 Reversed-Phase (e.g., 150 mm x 4.6 mm, 5 µm particle size) | Common for separating hydrophobic compounds. |

| Mobile Phase | Gradient: 80:20 MeOH:H2O to 100% MeOH over 20 min | Adjust ratio and gradient profile based on specific analyte and matrix. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical columns. |

| Column Temperature | 30 °C | Maintains stable retention times and improves peak shape. |

| Detector Wavelength | 205 nm (for UV-Vis) | Limited sensitivity for alkynes; ELSD or CAD are often preferred. |

| Detector Type | ELSD or CAD | Sensitive to non-volatile analytes. |

| Injection Volume | 10-20 µL | Standard injection volume for HPLC. |

Hyphenated Techniques in Structural Elucidation

Hyphenated techniques, which combine separation methods with spectroscopic detection, are indispensable for the unambiguous identification and structural elucidation of compounds like this compound. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most prominent examples.

GC-MS: When coupled with GC, Mass Spectrometry provides a mass spectrum for each eluting peak. For this compound, the mass spectrum would reveal the molecular ion peak (M+) corresponding to its molecular weight. Fragmentation patterns are key to structural confirmation. Characteristic fragments can arise from:

Alpha-cleavage adjacent to the hydroxyl group.

Cleavage around the triple bond, potentially yielding fragments related to the acetylenic moiety.

Loss of water (M-18).

Fragments corresponding to alkyl chains of varying lengths derived from the tetradecyl chain. The precise position of the triple bond and hydroxyl group can often be inferred from specific fragmentation pathways and the masses of the resulting ions.

LC-MS: Similarly, LC-MS allows for the online coupling of HPLC separation with MS detection. This is particularly useful for compounds that are less volatile or thermally labile. Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common ionization techniques used in LC-MS. The resulting mass spectra provide molecular weight information (often as protonated [M+H]+ or deprotonated [M-H]- ions, or adducts like [M+Na]+) and fragmentation data, aiding in structural identification. The ability to perform tandem MS (MS/MS) experiments, where selected precursor ions are fragmented further, offers even greater confidence in structural assignments.

Table 3: Expected MS Fragmentation Patterns for this compound (C14H26O)

| Fragmentation Type | Expected Mass (m/z) | Potential Origin |

| Molecular Ion (M+) | 210.2 | Intact molecule (EI mode for GC-MS). |

| Protonated Molecule ([M+H]+) | 211.2 | ESI/APCI mode for LC-MS. |

| Loss of Water (M-18) | 192.2 | Dehydration of the alcohol. |

| Alpha-cleavage (loss of C12H25) | 97.1 | Cleavage C1-C2 bond, yielding CH3-C≡C-CH2OH+. |

| Alpha-cleavage (loss of CH3-C≡C-CH2OH) | 113.1 | Cleavage C1-C2 bond, yielding C12H25+. |

| Cleavage adjacent to triple bond (e.g., loss of C7H15) | 113.1 | Cleavage C7-C8 bond, yielding C7H15-C≡C-CH2OH+. |

| Fragment from C1-C8 chain | 113.1 | e.g., CH3(CH2)6C≡C-CH2OH fragment. |

| Fragments from terminal alkyl chains | Various | e.g., C12H25+ (m/z 169.2), C11H23+ (m/z 155.2), etc. |

Note: Exact masses and fragmentation patterns can vary depending on the ionization technique and instrument.

Sample Preparation Strategies for Complex Chemical Systems

Effective sample preparation is critical for successful analysis of this compound, especially when dealing with complex matrices such as natural products or biological samples. The primary goals are to extract the analyte, remove interfering substances, and concentrate the sample if necessary.

A common strategy, exemplified by the analysis of long-chain alkynes from marine sponges, involves several steps nih.gov:

Extraction: The initial step typically involves exhaustive extraction of the sample matrix with a polar solvent like methanol (MeOH) or ethanol. For solid samples, this might involve maceration or sonication.

Partitioning: The crude extract is then subjected to liquid-liquid partitioning. For instance, a methanolic extract can be partitioned against less polar solvents like hexane (B92381) or ethyl acetate, followed by more polar solvents like dichloromethane (B109758) (DCM) or chloroform (B151607) (CHCl3) nih.gov. This process helps to separate compounds based on their polarity, isolating the relatively non-polar this compound from highly polar or water-soluble matrix components.

Chromatographic Clean-up: Further purification is often achieved using column chromatography. Silica gel chromatography is a standard method, employing a gradient of solvents (e.g., increasing polarity from hexane to ethyl acetate or methanol) to elute compounds based on their affinity for the stationary phase nih.gov. Fractions containing this compound are collected based on thin-layer chromatography (TLC) monitoring or pre-determined elution profiles.

Solid-Phase Extraction (SPE): SPE can be employed as an alternative or supplementary clean-up step. Various SPE cartridges (e.g., C18, silica) can be used, selecting the appropriate stationary phase and elution solvents to isolate this compound.

Concentration: If the analyte concentration is very low, evaporation of the solvent under reduced pressure (e.g., using a rotary evaporator) can be used to concentrate the purified extract prior to instrumental analysis.

The specific sequence and choice of solvents will depend on the nature of the complex chemical system and the expected co-existing compounds. This approach ensures that this compound is sufficiently purified and concentrated for accurate analysis by GC, LC, or hyphenated techniques.

Compound List:

this compound

Halicynones A

Halicynones B

Triangulyne A

Triangulyne E

Pellynols A

Pellynols B

Pellynols C

Pellynols D

Pellynols I

Future Perspectives and Emerging Research Directions in 2 Tetradecynol Chemistry

Novel Synthetic Strategies and Catalytic Approaches

The synthesis of terminal alkynes and their derivatives is a cornerstone of modern organic chemistry. nih.gov Future research into the synthesis of 2-Tetradecynol and other long-chain alkynols is anticipated to focus on developing more efficient, selective, and sustainable catalytic methods.

One promising avenue is the continued development of metal-catalyzed cross-coupling reactions . organic-chemistry.org These reactions, often employing palladium, copper, or iron catalysts, allow for the precise construction of carbon-carbon bonds, which would be essential for assembling the 14-carbon chain of this compound. organic-chemistry.org Future work will likely target catalysts that offer higher turnover numbers, operate under milder reaction conditions, and tolerate a wider range of functional groups.

C-H activation represents another frontier in synthetic chemistry that could be applied to the synthesis of this compound. This strategy involves the direct functionalization of carbon-hydrogen bonds, bypassing the need for pre-functionalized starting materials and thus offering a more atom-economical approach.

Furthermore, the development of flow chemistry techniques for alkyne synthesis is an emerging area. nih.gov Continuous flow processes can offer improved safety, scalability, and control over reaction parameters compared to traditional batch methods, which could be particularly advantageous for the synthesis of long-chain, potentially reactive molecules like this compound. nih.gov

| Synthetic Strategy | Potential Advantages for this compound Synthesis | Key Research Focus |

| Metal-Catalyzed Cross-Coupling | High selectivity and functional group tolerance. | Development of more active and robust catalysts. |

| C-H Activation | Increased atom economy and step efficiency. | Catalyst design for selective C-H functionalization. |

| Flow Chemistry | Improved safety, scalability, and process control. | Optimization of reactor design and reaction conditions. |

Advanced Applications in Functional Material Design

The unique linear geometry and electronic properties of the alkyne functional group make long-chain alkynols like this compound intriguing building blocks for the design of functional materials. rsc.org

A key area of exploration is the use of long-chain alkynols in the formation of self-assembled monolayers (SAMs) . nih.gov The long alkyl chain of this compound would promote van der Waals interactions, leading to ordered assemblies on surfaces, while the terminal alkyne and hydroxyl groups could be used for further functionalization or to control the surface properties. nih.govresearchgate.net Such functionalized surfaces could have applications in areas ranging from corrosion inhibition to biosensors. science.gov

The reactivity of the alkyne group also allows for its use in polymer synthesis . Through polymerization reactions, long-chain alkynols could be incorporated into novel polymers with tailored electronic and optical properties. These materials could find applications in organic electronics, such as in the fabrication of organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Moreover, the ability of long-chain molecules to form ordered structures could be exploited in the development of nanostructured materials . By controlling the self-assembly of this compound or its derivatives, it may be possible to create nanowires, nanotubes, or other complex architectures with unique material properties. nih.gov

| Material Application | Role of this compound Structure | Potential Functionality |

| Self-Assembled Monolayers | Long alkyl chain for ordered packing; terminal alkyne/hydroxyl for functionalization. | Modified surface properties, sensor platforms. |

| Polymer Synthesis | Alkyne group as a polymerizable unit. | Tunable electronic and optical properties. |

| Nanostructured Materials | Self-assembly into ordered nanostructures. | Novel electronic and mechanical properties. |

Interdisciplinary Research with Chemical Biology and Materials Science

The intersection of chemistry, biology, and materials science offers exciting opportunities for the application of functionalized molecules like this compound.

In the field of chemical biology , the terminal alkyne group is a valuable "handle" for bioconjugation reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry". sigmaaldrich.com A molecule like this compound could be used as a long-chain lipid-like probe. After incorporation into a biological system, the terminal alkyne could be used to attach fluorescent tags, affinity labels, or other reporter groups, allowing for the study of cellular processes. nih.gov

The development of biocompatible materials is another area where long-chain alkynols could play a role. The self-assembly properties of these molecules could be used to create hydrogels or other scaffolds for tissue engineering or drug delivery applications. beilstein-journals.org The alkyne functionality could be used to crosslink the material or to attach bioactive molecules. beilstein-journals.org

From a materials science perspective, the combination of a long hydrocarbon chain and a reactive functional group opens up possibilities for creating hybrid organic-inorganic materials. For example, this compound could be used to functionalize the surface of nanoparticles, modifying their solubility and allowing for their incorporation into polymer matrices.

| Interdisciplinary Field | Potential Application of this compound | Enabling Chemistry |

| Chemical Biology | Lipid-like biological probes. | Click chemistry for bioconjugation. |

| Biocompatible Materials | Scaffolds for tissue engineering and drug delivery. | Self-assembly and alkyne-based crosslinking. |

| Materials Science | Functionalization of nanoparticles. | Surface modification via the hydroxyl or alkyne group. |

Theoretical Predictions and Experimental Validation in this compound Studies

Given the lack of experimental data for this compound, computational chemistry will be an indispensable tool for predicting its properties and guiding future experimental work.

Density Functional Theory (DFT) calculations can be used to predict a wide range of properties, including molecular geometry, electronic structure, and spectroscopic signatures (e.g., NMR, IR spectra). nih.gov These theoretical predictions can provide valuable insights into the reactivity and potential applications of the molecule. For instance, calculations could be used to model the self-assembly of this compound on different surfaces or to predict the electronic properties of polymers derived from it. nih.gov

Molecular dynamics (MD) simulations can be employed to study the behavior of this compound in different environments, such as in solution or as part of a larger assembly. This could be particularly useful for understanding its potential role in biological membranes or in the formation of self-assembled materials.

Crucially, these theoretical predictions will need to be followed by experimental validation . The synthesis of this compound will be the first and most critical step. Once the compound is available, its properties can be characterized using a variety of analytical techniques and compared with the theoretical predictions. This iterative cycle of theoretical prediction and experimental validation is a powerful approach for advancing our understanding of new molecules and for discovering new applications. northwestern.edu

| Theoretical Method | Predicted Properties for this compound | Experimental Validation |

| Density Functional Theory (DFT) | Molecular geometry, electronic structure, spectroscopic data. | Synthesis and spectroscopic characterization (NMR, IR, etc.). |

| Molecular Dynamics (MD) | Self-assembly behavior, interactions with other molecules. | Microscopy (e.g., STM, AFM) of self-assembled structures. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Tetradecynol, and how do reaction conditions influence product purity?

- Methodological Answer : The synthesis of this compound typically involves alkyne functionalization, such as the hydration of 1-tetradecyne or reduction of ketones using alkynyl Grignard reagents. Key parameters include solvent polarity (e.g., THF vs. ether), temperature control (0–25°C), and catalysts (e.g., HgSO₄ for hydration). Purity is assessed via TLC (Rf comparison) and GC-MS to detect byproducts like over-reduced alkanes .

- Characterization : NMR (¹H/¹³C) identifies hydroxyl and alkyne protons, while FT-IR confirms O-H (3200–3600 cm⁻¹) and C≡C (2100–2260 cm⁻¹) stretches. Reproducibility requires strict anhydrous conditions and inert atmospheres .

Q. How do researchers validate the structural identity of this compound when spectral data conflicts with literature values?

- Methodological Answer : Contradictory spectral data (e.g., shifted NMR peaks) may arise from solvent impurities or stereochemical variations. Cross-validate using multiple techniques:

Repeat NMR with deuterated solvents (CDCl₃ vs. DMSO-d₆).

Compare melting points or refractive indices with literature.

Use high-resolution MS to confirm molecular formula .

- Documentation : Maintain detailed lab notes on experimental conditions to isolate variables (e.g., humidity during synthesis) .

Advanced Research Questions

Q. What strategies resolve contradictions in catalytic efficiency data for this compound-based reactions across studies?

- Methodological Answer : Discrepancies in catalytic outcomes (e.g., turnover numbers) often stem from unaccounted variables:

Control Experiments : Test catalyst stability under reaction conditions (e.g., via ICP-MS for metal leaching).

Statistical Analysis : Apply ANOVA to identify significant factors (e.g., substrate purity, stirring rate).

Cross-Lab Validation : Collaborate to replicate studies using standardized protocols .

- Case Study : If Pd/C yields inconsistent hydrogenation rates, evaluate solvent effects (protic vs. aprotic) and catalyst pretreatment methods (H₂ activation vs. thermal annealing) .

Q. How can computational modeling enhance the design of this compound derivatives for targeted bioactivity studies?

- Methodological Answer :

DFT Calculations : Predict reaction pathways (e.g., alkyne-electron density maps) to optimize substituent placement.

Molecular Docking : Screen derivatives against protein targets (e.g., enzymes in lipid metabolism) using AutoDock Vina.

QSAR Models : Corrogate structural features (e.g., alkyl chain length) with bioactivity data to guide synthesis .

- Validation : Compare in silico predictions with in vitro assays (e.g., IC₅₀ measurements) to refine models .

Q. What experimental design principles minimize bias when testing this compound’s solvent effects in organometallic reactions?

- Methodological Answer :

Blinding : Use coded solvent vials to prevent observer bias.

Randomization : Assign reaction batches to different solvents (hexane, DMF, etc.) in randomized sequences.

Replication : Perform triplicate runs with fresh catalyst batches.

Negative Controls : Include solvent-free reactions to isolate solvent contributions .

- Data Interpretation : Use multivariate regression to quantify solvent polarity’s impact on reaction yield .

Literature and Data Management

Q. How should researchers systematically review conflicting mechanistic proposals for this compound’s role in cycloaddition reactions?

- Methodological Answer :

Taxonomy of Hypotheses : Categorize studies by proposed mechanisms (e.g., radical vs. polar pathways).

Critical Appraisal : Evaluate evidence quality (e.g., kinetic data vs. speculative proposals) using the CRAAP test (Currency, Relevance, Authority, Accuracy, Purpose) .

Gap Analysis : Identify understudied areas (e.g., solvent-free conditions) for targeted experimentation .

Q. What practices ensure reproducibility when documenting this compound synthesis for publication?

- Methodological Answer :

Detailed Protocols : Specify exact molar ratios, purification steps (e.g., column chromatography gradients), and equipment calibration data.

Raw Data Archiving : Share NMR FID files, chromatograms, and spectral baselines in supplementary materials.

Adherence to Standards : Follow ACS Style Guide for reporting experimental details .

Ethical and Analytical Considerations

Q. How can researchers address ethical challenges in using this compound for in vivo toxicity studies?

- Methodological Answer :

Ethical Review : Submit protocols to institutional animal care committees (IACUC) for approval, justifying sample sizes via power analysis.

Data Transparency : Publish negative results (e.g., non-toxic doses) to avoid publication bias.

Safety Protocols : Use LC-MS to monitor metabolite accumulation in biological samples .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.